molecular formula C11H12N2O B596822 (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol CAS No. 167758-86-3

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol

Cat. No.: B596822
CAS No.: 167758-86-3
M. Wt: 188.23
InChI Key: KFGVBPICTGIJJP-UHFFFAOYSA-N
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Description

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is an organic compound featuring a phenyl ring substituted with a methanol group and a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution on the Phenyl Ring: The phenyl ring is then functionalized with a methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (3-(2-Methyl-1H-imidazol-1-yl)phenyl)carboxylic acid.

    Reduction: (3-(2-Methyl-1H-imidazolin-1-yl)phenyl)methanol.

    Substitution: Various substituted derivatives, such as nitro or halogenated compounds.

Mechanism of Action

The mechanism of action of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-Imidazol-1-yl)phenyl)methanol: Lacks the methyl group on the imidazole ring.

    (3-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanol: Contains an ethyl group instead of a methyl group on the imidazole ring.

    (3-(2-Methyl-1H-imidazol-1-yl)phenyl)ethanol: Has an ethanol group instead of a methanol group on the phenyl ring.

Uniqueness

(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is unique due to the presence of both a methanol group and a 2-methyl-1H-imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-methylimidazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGVBPICTGIJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256508
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167758-86-3
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167758-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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